ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C20H22O7Cl. This compound is part of the chromen-2-one family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method includes the esterification of 7-hydroxy-4-methylcoumarin with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This is followed by the allylation of the resulting intermediate with allyl bromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the allyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Similar structure but lacks the chlorine atom.
Ethyl 3-{7-[2-(methoxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Similar structure but has a methoxy group instead of an allyloxy group.
Uniqueness
Ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group and the chlorine atom differentiates it from other similar compounds, potentially leading to unique applications and effects .
Properties
Molecular Formula |
C20H21ClO7 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-4-methyl-2-oxo-7-(2-oxo-2-prop-2-enoxyethoxy)chromen-3-yl]propanoate |
InChI |
InChI=1S/C20H21ClO7/c1-4-8-26-19(23)11-27-17-10-16-14(9-15(17)21)12(3)13(20(24)28-16)6-7-18(22)25-5-2/h4,9-10H,1,5-8,11H2,2-3H3 |
InChI Key |
URMAJZBARSMLQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OCC=C)Cl)C |
Origin of Product |
United States |
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